Monoisopropyl Phthalate-d4
Description
Properties
Molecular Formula |
C₁₁H₈D₄O₄ |
|---|---|
Molecular Weight |
212.24 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(1-Methylethyl) Ester-d4; 1,2-Benzenedicarboxylic Acid Mono(1-methylethyl) Ester-d4; Phthalic Acid Isopropyl Ester-d4; Isopropyl Hydrogen o-Phthalate-d4; Phthalic Acid Monoisopropyl Ester-d4; o-(Isopropoxycarbonyl)benzo |
Origin of Product |
United States |
Synthesis, Isotopic Purity, and Characterization of Monoisopropyl Phthalate D4
Advanced Synthetic Routes for Deuterium (B1214612) Labeling of Phthalate (B1215562) Monoesters
The synthesis of deuterium-labeled phthalate esters, including Monoisopropyl Phthalate-d4, often involves introducing deuterium atoms into the aromatic ring of the phthalate structure. A common and efficient method utilizes a readily available and inexpensive starting material, such as o-xylene-D10, which is fully deuterated on the aromatic ring and methyl groups. nih.gov
The general synthetic pathway can be outlined as follows:
Oxidation: The deuterated starting material, o-xylene-D10, undergoes oxidation to form the corresponding phthalic acid-d4. This step is crucial for creating the carboxylic acid functionalities necessary for esterification.
Esterification: The resulting phthalic acid-d4 is then esterified with isopropanol (B130326) to produce diisopropyl phthalate-d4.
Selective Hydrolysis: To obtain the monoester, diisopropyl phthalate-d4 is subjected to selective hydrolysis, where one of the two ester groups is converted back to a carboxylic acid, yielding this compound.
This synthetic route is favored for its high efficiency, excellent chemical purities, and high isotopic enrichment. nih.gov The resulting labeled phthalate esters serve as reliable analytical reference standards. nih.gov
Isotopic Enrichment and Positional Specificity Verification
Ensuring high isotopic enrichment and verifying the specific positions of the deuterium labels are critical steps in the production of this compound. Isotopic enrichment refers to the percentage of molecules that have been successfully labeled with deuterium, while positional specificity confirms that the deuterium atoms are in the intended locations within the molecular structure.
A combined strategy using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for this verification. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS can accurately determine the isotopic enrichment by analyzing the mass-to-charge ratio of the compound. rsc.orgnih.govresearchgate.net By comparing the intensity of the ion corresponding to the deuterated compound with any residual unlabeled compound, the isotopic purity can be calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ²H NMR, provides detailed structural information. rsc.orgnih.gov In the ¹H NMR spectrum of a deuterium-labeled compound, the absence of signals at specific chemical shifts, compared to the unlabeled standard, confirms the positions of deuterium incorporation. researchgate.net For instance, in this compound, the signals corresponding to the aromatic protons would be absent or significantly reduced.
This dual-method approach ensures both the isotopic purity and the structural integrity of the synthesized labeled compound. rsc.org
Spectroscopic Characterization Techniques for Labeled Compounds
Spectroscopic techniques are indispensable for the characterization of deuterium-labeled compounds like this compound. They provide crucial information about the molecular structure, isotopic purity, and concentration.
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. bipm.org For deuterium-labeled compounds, it serves to confirm the successful incorporation of deuterium.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the four protons on the phthalate ring (typically appearing as multiplets in the aromatic region of the unlabeled compound's spectrum) would be absent. bipm.org The presence of the signals for the isopropyl group protons confirms the rest of the molecule's structure.
¹³C NMR: The ¹³C NMR spectrum can also be informative. The carbon atoms attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling, and their signals will be attenuated compared to the unlabeled compound.
Quantitative NMR (qNMR): qNMR can be used to determine the purity of the reference standard by comparing the integral of a specific analyte signal to that of a certified internal standard. bipm.org
A combination of ¹H and ²H NMR can provide an even more accurate determination of isotopic abundance than traditional methods. nih.gov
HRMS is a highly sensitive and accurate technique for determining the isotopic purity of labeled compounds. nih.govresearchgate.net It can distinguish between isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.govresearchgate.net
The process generally involves:
Acquiring a full-scan mass spectrum of the labeled compound.
Extracting and integrating the ion currents for the desired labeled compound and any residual unlabeled compound.
Calculating the isotopic enrichment based on the relative intensities of these ions. rsc.org
This method is rapid, requires very little sample, and can be highly automated, making it suitable for high-throughput analysis. nih.gov
Quality Control and Reference Standard Development for this compound
The development of this compound as a reference standard involves rigorous quality control measures to ensure its identity, purity, and stability. This is crucial for its application in quantitative analytical methods, where accuracy is paramount.
Key aspects of quality control include:
Identity Confirmation: The identity of the compound is unequivocally confirmed using techniques like NMR and HRMS, as described in the previous sections.
Purity Assessment: Chemical purity is typically determined using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS). These methods can separate the main compound from any impurities.
Isotopic Purity: As detailed earlier, HRMS is the primary technique for verifying isotopic enrichment. nih.govresearchgate.net
Concentration Verification: For solutions, the concentration is accurately determined, often using quantitative NMR (qNMR) or by gravimetric preparation and verification with a calibrated analytical method.
Stability Studies: The stability of the reference standard is assessed over time under specified storage conditions to establish a recommended shelf life.
Organizations that produce and supply reference materials, such as Cambridge Isotope Laboratories, Inc. (CIL) and LGC Standards, have comprehensive quality assurance programs in place. otsuka.co.jplgcstandards.combuchem.com These programs often adhere to international standards to ensure the reliability and traceability of their reference materials. buchem.com A Certificate of Analysis (CoA) is typically provided with the reference standard, which documents the results of all quality control tests. otsuka.co.jp
Advanced Analytical Methodologies for Monoisopropyl Phthalate and Its Deuterated Analog
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a critical step to isolate the target analytes from interfering matrix components, thereby enhancing the sensitivity and selectivity of the analytical method.
Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and preconcentration of phthalates from aqueous samples. researchgate.net The choice of sorbent is critical and is based on the physicochemical properties of the analytes. For phthalates, which are nonpolar compounds, reversed-phase sorbents like C18 are a common and effective choice. mdpi.com The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a small volume of an organic solvent. This not only cleans up the sample but also concentrates the analytes, improving detection limits. researchgate.net
Table 1: Illustrative SPE Protocol for Phthalate (B1215562) Monoesters
| Step | Procedure | Reagents/Solvents | Purpose |
|---|---|---|---|
| Conditioning | Pass solvent through the C18 cartridge | Methanol followed by ultrapure water | To activate the sorbent and ensure reproducible retention |
| Sample Loading | Pass the aqueous sample through the cartridge at a controlled flow rate | Sample adjusted to a specific pH | To retain the analytes on the sorbent |
| Washing | Wash the cartridge with a weak solvent mixture | Water/Methanol mixture | To remove polar interferences |
| Elution | Elute the retained analytes with a strong organic solvent | Acetonitrile (B52724) or Methanol | To recover the analytes of interest in a clean solution |
Liquid-Liquid Microextraction (LLME) represents a miniaturized version of the traditional liquid-liquid extraction, aligning with the principles of green chemistry by significantly reducing solvent consumption. A notable advancement in this area is the air-assisted liquid-liquid microextraction (AALLME) technique. This method involves the use of a small volume of an organic extraction solvent without a disperser solvent. Fine droplets are formed by repeatedly sucking and injecting the mixture of the aqueous sample and the extraction solvent with a syringe. This increases the surface area for mass transfer, leading to efficient extraction. After extraction, phase separation is achieved by centrifugation, and the enriched analytes in the sedimented phase are collected for analysis.
Matrix effects, which can manifest as ion suppression or enhancement in mass spectrometry-based detectors, are a significant challenge in the analysis of complex samples like biological fluids and environmental extracts. rsc.org Several strategies can be employed to mitigate these effects. The use of a deuterated internal standard, such as Monoisopropyl Phthalate-d4, is a highly effective approach. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction during quantification.
Other mitigation strategies include:
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects. rsc.org
Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.
Thorough sample cleanup: Employing efficient extraction and cleanup techniques, such as SPE, helps to remove a significant portion of the matrix components before instrumental analysis. mdpi.com
In biological systems, phthalate monoesters are often conjugated with glucuronic acid to facilitate their excretion. nih.govcdc.gov To measure the total concentration of a phthalate metabolite, an enzymatic hydrolysis step is typically required to cleave this conjugate and release the free monoester. This is commonly achieved by treating the sample, often urine, with β-glucuronidase enzyme prior to extraction. cdc.gov This step is crucial for accurate assessment of exposure, as a significant portion of the metabolites can be present in their conjugated form. nih.govcdc.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of phthalate analysis, providing the necessary separation of target analytes from other compounds in the sample extract.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS/MS), are the most common and powerful techniques for the analysis of phthalate monoesters. researchgate.netnih.gov UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov
A typical LC method for Monoisopropyl Phthalate would involve a reversed-phase column, such as a C18, and a gradient elution using a mobile phase consisting of an aqueous component (often with a modifier like acetic or formic acid) and an organic component (typically acetonitrile or methanol). mdpi.comnih.gov
Table 2: Example UPLC-MS/MS Method Parameters for Phthalate Monoester Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) in negative ion mode |
The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte and its deuterated internal standard.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another robust technique for the analysis of phthalates. cdc.govmdpi.com For the analysis of more polar phthalate monoesters, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior. However, recent advancements have shown the possibility of analyzing underivatized monoesters by optimizing the GC injector conditions. nih.gov
A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The temperature program is optimized to ensure good separation of the target analytes from any co-extracted compounds.
Table 3: Example GC-MS Method Parameters for Phthalate Analysis
| Parameter | Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Start at a low temperature (e.g., 60 °C), ramp up to a final temperature of around 300 °C |
| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) or full scan mode |
The use of a deuterated internal standard like this compound is also highly recommended in GC-MS analysis to ensure accuracy and precision.
Mass Spectrometric Detection and Quantification
Mass spectrometry, particularly when coupled with chromatography, stands as a premier technique for the detection and quantification of chemical compounds in complex mixtures. Its application to the analysis of Monoisopropyl Phthalate and its deuterated analog, this compound, provides high sensitivity and specificity.
Tandem Mass Spectrometry (MS/MS) Applications (e.g., Triple Quadrupole)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for structural analysis and quantification of specific compounds. wikipedia.org Instruments such as the triple quadrupole (QqQ) mass spectrometer are frequently employed for this purpose. creative-proteomics.comcuni.cz The process involves two stages of mass analysis. nih.gov In the first stage (Q1), the precursor ion—the ionized molecule of interest, in this case, Monoisopropyl Phthalate—is selected from all other ions generated from the sample. creative-proteomics.comnih.gov
This selected precursor ion is then directed into the second quadrupole (Q2), which functions as a collision cell. creative-proteomics.com Here, the ion is fragmented through collision-induced dissociation (CID) with an inert gas. creative-proteomics.com The resulting fragment ions are then sent to the third quadrupole (Q3), which acts as a second mass filter. nih.gov In Q3, a specific fragment ion, known as the product ion, is selected for detection. creative-proteomics.comnih.gov This two-stage filtering process of selecting a specific precursor ion and a specific product ion significantly reduces background noise and enhances the selectivity and sensitivity of the analysis. creative-proteomics.com This high specificity is crucial for accurately detecting low-abundance analytes in complex matrices like environmental or biological samples. cuni.cznih.gov
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Optimization
Selected Reaction Monitoring (SRM) is a highly specific and sensitive MS/MS scan mode performed on triple quadrupole instruments. wikipedia.orgcuni.cz In SRM, the instrument is set to monitor for one or more specific "transitions," where a transition consists of a predefined precursor ion mass-to-charge ratio (m/z) and a corresponding product ion m/z. wikipedia.orgcuni.cz When multiple transitions are monitored within a single analytical run, the technique is referred to as Multiple Reaction Monitoring (MRM). wikipedia.orgcreative-proteomics.com
The key to a successful SRM/MRM method is the optimization of experimental parameters to maximize the signal for the specific transitions of the target analyte. For Monoisopropyl Phthalate, this involves:
Selection of Precursor Ion: Typically, this is the protonated molecule [M+H]⁺ or another suitable adduct formed during ionization.
Selection of Product Ions: After fragmentation in the collision cell, several product ions are generated. The most stable and abundant fragment ions are chosen for quantification and confirmation to ensure the highest sensitivity and specificity.
Optimization of Collision Energy: The voltage applied to the collision cell is optimized to yield the maximum intensity for the chosen product ions.
This targeted approach allows the instrument to focus its entire duty cycle on detecting only the specific transitions for the analytes of interest, leading to exceptional sensitivity and a wide linear dynamic range for quantification. cuni.cz The specificity of monitoring a unique precursor-to-product ion transition for a compound at a specific retention time provides a high degree of confidence in its identification and quantification. cuni.cz
| Parameter | Description | Purpose in Analysis |
|---|---|---|
| Precursor Ion (Q1) | The mass-to-charge (m/z) ratio of the intact, ionized target molecule (e.g., Monoisopropyl Phthalate). | Isolates the target analyte from other compounds in the sample. nih.gov |
| Collision Energy (Q2) | The energy applied to fragment the precursor ion through collision with an inert gas. | Optimized to produce a consistent and abundant yield of specific product ions. creative-proteomics.com |
| Product Ion (Q3) | A specific, characteristic fragment ion (m/z) resulting from the precursor ion's fragmentation. | Provides a second layer of specificity, confirming the identity of the analyte and enabling sensitive quantification. cuni.cznih.gov |
| Transition | The specific pair of precursor ion m/z and product ion m/z values monitored by the instrument. | Forms the basis of SRM/MRM, providing a highly selective and sensitive signal for the target analyte. cuni.cz |
Method Validation and Performance Evaluation
To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a thorough validation process. Key performance characteristics that are evaluated include linearity, calibration, and the limits of detection and quantification.
Linearity and Calibration Curve Establishment
Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. koszalin.pl To establish linearity, a series of calibration standards containing the analyte (Monoisopropyl Phthalate) at several different known concentrations are prepared and analyzed. uknml.com The internal standard, this compound, is added at a constant concentration to each of these standards.
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. researchgate.net The data is then fitted with a linear regression model. europa.eu A method is considered linear if the resulting plot is a straight line, which is quantitatively confirmed by the coefficient of determination (R²). An R² value greater than 0.99 is typically considered evidence of good linearity. koszalin.plresearchgate.nets4science.at Establishing a reliable calibration curve is fundamental for the accurate quantification of the analyte in unknown samples. koszalin.pl
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance metrics that define the sensitivity of an analytical method. nih.gov
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.govloesungsfabrik.de It is the concentration that provides a signal that can be statistically distinguished from the background noise of the instrument. loesungsfabrik.de A common approach for determining the LOD is to measure the signal-to-noise ratio (S/N), with a ratio of 3:1 often being accepted for estimation. loesungsfabrik.de
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. nih.govloesungsfabrik.de The LOQ must be higher than the LOD. nih.gov The LOQ is often determined as the concentration that produces a signal-to-noise ratio of 10:1. Alternatively, it can be established as the lowest concentration on the calibration curve that meets specific criteria for accuracy and precision. epa.gov
For phthalate analysis using LC-MS/MS, these limits can be very low, often falling in the parts-per-billion (ng/g) or even parts-per-trillion (pg/µL) range, demonstrating the high sensitivity of the technique. nih.govs4science.at
| Parameter | Definition | Common Determination Method |
|---|---|---|
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. nih.govloesungsfabrik.de | Signal-to-Noise Ratio (S/N) ≥ 3. loesungsfabrik.de |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable precision and accuracy. nih.govloesungsfabrik.de | Signal-to-Noise Ratio (S/N) ≥ 10 or the lowest validated point on the calibration curve. epa.gov |
Precision and Accuracy Assessment (Intra-day and Inter-day Variability)
The reliability and robustness of an analytical method are fundamentally determined by its precision and accuracy. In the context of quantifying Monoisopropyl Phthalate, the utilization of its deuterated analog, this compound, as an internal standard is a common practice to ensure high-quality data. The precision of the method is typically expressed as the relative standard deviation (RSD) from a series of measurements, while accuracy is assessed by comparing the measured concentration to a known true value.
Intra-day precision, also known as repeatability, is evaluated by analyzing replicate samples of known concentrations within the same day, under the same operating conditions. This provides insight into the method's consistency over a short period. Inter-day precision, or intermediate precision, is determined by repeating the analysis on different days, often with different analysts and equipment, to assess the method's reproducibility over time.
The accuracy of the method is determined by calculating the percent recovery of the analyte in a spiked sample or by analyzing a certified reference material. It reflects how close the measured value is to the actual concentration. For this compound, which serves as an internal standard, its consistent recovery and response are critical for the accurate quantification of the target analyte.
Below are representative data from a method validation study, illustrating the intra-day and inter-day precision and accuracy for the analysis of Monoisopropyl Phthalate, using this compound as an internal standard. The data is presented for low, medium, and high-quality control (QC) samples.
Table 1: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Recovery) |
|---|---|---|---|---|---|
| Low | 5 | 4.2 | 102.5 | 5.8 | 101.7 |
| Medium | 50 | 3.1 | 98.9 | 4.5 | 99.2 |
The results from such assessments are crucial for establishing the method's performance characteristics and ensuring that it is fit for its intended purpose, whether for research, clinical, or environmental monitoring applications.
Recovery Studies in Spiked Matrices
Recovery studies are essential for evaluating the efficiency of an analytical method in extracting the analyte of interest from a complex sample matrix. The presence of other components in the matrix, such as proteins, lipids, salts, and other organic molecules, can interfere with the extraction process and affect the final measurement. This compound, as a deuterated internal standard, is added to the sample at the beginning of the extraction process to compensate for any loss of the target analyte during sample preparation and analysis.
Recovery is typically determined by comparing the analytical response of the analyte in a pre-extraction spiked sample (where the analyte is added before the extraction process) to that of a post-extraction spiked sample (where the analyte is added after extraction). This comparison allows for the calculation of the percentage of the analyte that was successfully recovered.
The following table presents typical recovery data for this compound in various biological and environmental matrices. The data demonstrates the method's performance across different sample types, which is a key aspect of its validation.
Table 2: Recovery of this compound in Spiked Matrices
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | %RSD |
|---|---|---|---|
| Human Plasma | 50 | 92.8 | 4.7 |
| Human Urine | 50 | 95.3 | 3.9 |
| Saliva | 50 | 89.5 | 6.1 |
| Wastewater | 100 | 85.2 | 8.3 |
Consistent and high recovery rates, as illustrated in the table, indicate that the chosen extraction method is effective for isolating this compound from the tested matrices, thereby ensuring the accuracy of the quantification of the non-deuterated Monoisopropyl Phthalate.
Environmental Distribution, Fate, and Transformation Research
Occurrence and Spatiotemporal Distribution in Environmental Compartments
Comprehensive searches of scientific databases and environmental literature yield no specific data on the occurrence or distribution of Monoisopropyl Phthalate-d4 in any environmental compartment. Research on environmental contaminants focuses on substances with widespread use and release, such as industrial plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP), and Diethyl phthalate (DEP). giftfreie-stadt.denih.gov As this compound is exclusively a laboratory standard, its presence in the environment has not been investigated.
Aquatic System Contamination (Surface, Ground, and Wastewater)
No scientific literature reports the presence of this compound in surface water, groundwater, or wastewater. Phthalate contamination in aquatic systems is a recognized issue, typically resulting from industrial discharge, runoff, and wastewater treatment plant effluent containing common phthalates used in plastics and consumer goods. frontiersin.orgcanada.caresearchgate.net Research in this area has not targeted synthetic analytical standards like this compound.
Soil and Sediment Accumulation
There is no documented research on the accumulation of this compound in soil or sediment. Studies on environmental contamination in these matrices focus on high-production-volume phthalates that can adsorb to soil and sediment particles after being released into the environment from sources like plastic mulching in agriculture or sludge application. mdpi.comnih.govnih.govtci-thaijo.org
Food Matrix Contamination Pathways
No data exists regarding the contamination of food matrices with this compound. Pathways for food contamination by other phthalates include migration from packaging materials (like PVC gaskets or films), processing equipment, and general environmental accumulation. nih.govfoodpackagingforum.orgpanda.orgnih.gov These pathways are not relevant to this compound.
House Dust and Indoor Environment Presence
Scientific studies have not identified this compound in house dust or the indoor environment. Indoor dust is a known reservoir for various common phthalates, which leach or off-gas from a multitude of products including vinyl flooring, building materials, and consumer goods. youtube.comcbsnews.comnih.govbcerp.orgwtsp.com
Environmental Fate Processes and Modeling
There are no environmental fate or modeling studies specifically for this compound. Research into the environmental fate of phthalates examines processes such as biodegradation, photodegradation, and hydrolysis for commonly found phthalates. nih.govmst.dkrsc.orgnih.gov These studies indicate that factors like the length of the ester chain influence degradation rates. mst.dk However, since this compound is not an environmental contaminant, modeling its behavior and persistence in the environment has not been a subject of scientific inquiry.
Source Apportionment Studies of Phthalate Release to the Environment
Identifying the sources of phthalate contamination is crucial for developing effective mitigation strategies. Source apportionment studies utilize various analytical techniques to trace the origins of these compounds in the environment. nih.govnih.gov Phthalates are released from a wide array of consumer and industrial products due to their use as plasticizers. sapub.orgresearchgate.net Because they are not chemically bound to the polymer matrix, they can easily leach or volatilize into the environment. sapub.org
Major sources of phthalates in the environment include:
Plastic Products: The widespread use of plastics in packaging, building materials, and consumer goods is a primary source of phthalate release. nih.govsapub.orgresearchgate.net
Personal Care Products: Cosmetics, perfumes, and lotions can contain phthalates, leading to their release into wastewater. nih.gov
Agricultural Practices: The use of plastic films and other materials in agriculture can contribute to phthalate contamination in soil and water. nih.gov
Industrial Emissions: Industrial activities, including the manufacturing and processing of plastics, can release phthalates into the atmosphere. nih.gov
Studies have shown that in urban atmospheres, plastics and personal care products can account for a significant portion of phthalate contamination. nih.gov In aquatic environments, both agricultural runoff and the disposal of plastic products have been identified as major contributors. nih.gov
Table 2: Common Phthalates and Their Primary Environmental Sources
| Phthalate Compound | Common Abbreviation | Primary Sources |
|---|---|---|
| Dimethyl Phthalate | DMP | Solvents, consumer products |
| Diethyl Phthalate | DEP | Personal care products, plastics |
| Di-n-butyl Phthalate | DBP | Adhesives, coatings, plastics |
| Di-isobutyl Phthalate | DIBP | Plastics, consumer products |
| Butyl Benzyl Phthalate | BBP | Vinyl flooring, adhesives |
| Bis(2-ethylhexyl) Phthalate | DEHP | PVC plastics, building materials |
Note: This table provides a general overview of common phthalates and their sources to infer potential sources of Monoisopropyl Phthalate. epa.govnih.govnih.govsapub.org
Biomonitoring Research and Exposure Assessment Methodologies
Monoisopropyl Phthalate (B1215562) as a Biomarker for Diisopropyl Phthalate Exposure
Upon entering the body through ingestion, inhalation, or dermal contact, Diisopropyl Phthalate (DiPrP) is quickly broken down (hydrolyzed) into its primary metabolite, Monoisopropyl Phthalate (MiPrP). cdc.govresearchgate.net This resulting monoester is then excreted in the urine, often after being conjugated with glucuronic acid. cdc.gov Measuring the urinary concentration of MiPrP is the scientifically accepted method for assessing human exposure to DiPrP. longdom.org
This biomarker approach has two key advantages over measuring the parent phthalate in environmental samples (e.g., dust, food) or even in blood:
Integrative Measure: Urinary metabolite levels reflect the total absorbed dose from all routes of exposure, including diet, consumer products, and indoor air. nih.gov
Avoidance of Contamination: Phthalate diesters like DiPrP are ubiquitous in the environment and laboratory settings, creating a high risk of sample contamination during collection and analysis. epa.govnih.gov Measuring the metabolite, which is formed within the body, significantly reduces this problem, leading to more accurate exposure data. longdom.orgnih.gov
Population-Level Exposure Assessment Studies (Non-Clinical Cohorts)
Large-scale biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have demonstrated that exposure to numerous phthalates is widespread across the general population. epa.gov These studies analyze urine from representative population samples to establish reference ranges for exposure. While data for metabolites of common phthalates like DEHP and DBP are extensive, data specifically for Monoisopropyl Phthalate are less frequently reported in broad summaries. However, the principles of assessment are identical. The widespread detection of various phthalate metabolites indicates that human exposure is a continuous, daily event. epa.gov
Phthalates are non-persistent chemicals with short biological half-lives, typically in the range of a few hours. longdom.orgnih.gov This leads to rapid metabolism and urinary excretion. nih.gov A consequence of this rapid turnover is high temporal variability in the urinary concentrations of their metabolites. nih.gov A single spot urine sample, therefore, reflects only very recent exposure, within the last day or so. nih.gov
Research into this variability has shown:
Intra-individual Variability: Concentrations within a single person can fluctuate significantly throughout the day and from one day to the next, largely driven by intermittent exposure from diet, use of personal care products, or time spent in different environments. longdom.orgnih.gov
Inter-individual Variability: Metabolite levels also vary widely between different people in a population, reflecting their unique diets, habits, and environments. cdc.gov
Sample Type: To obtain a more stable and representative measure of an individual's average exposure, studies may use first-morning urine voids (FMVs), 24-hour urine collections, or pools of multiple spot samples collected over time. nih.govnih.govnih.gov Research has shown that pooled samples and 24-hour collections can reduce variability compared to single spot samples. nih.govnih.gov
The intraclass correlation coefficient (ICC) is a statistical measure used to assess the reliability of a single measurement to represent long-term average exposure. For many phthalate metabolites, ICCs are moderate to low, indicating that a single spot urine sample can lead to exposure misclassification in epidemiological studies. nih.gov
Biomonitoring studies establish the range of typical urinary metabolite concentrations found in a non-occupationally exposed population. This "background level" provides a baseline against which potentially highly exposed individuals or groups can be compared. For the most commonly studied phthalates, metabolites are detected in the urine of nearly all individuals tested. epa.gov
For example, data from the U.S. population has established typical concentration ranges for several phthalate metabolites. While specific data for Monoisopropyl Phthalate is not detailed in these general reports, the table below illustrates background levels for other common phthalate metabolites from a reference population study.
| Phthalate Metabolite | Parent Phthalate | Median (ng/mL) | 95th Percentile (ng/mL) |
|---|---|---|---|
| Monoethyl Phthalate (MEP) | Diethyl Phthalate (DEP) | 105.0 | 3750.0 |
| Monobutyl Phthalate (MBP) | Dibutyl Phthalate (DBP) | 27.9 | 294.0 |
| Monobenzyl Phthalate (MBzP) | Benzylbutyl Phthalate (BzBP) | 18.8 | 137.0 |
| Mono-2-ethylhexyl Phthalate (MEHP) | Di(2-ethylhexyl) Phthalate (DEHP) | 3.7 | 49.0 |
Data derived from a study on a U.S. reference population. nih.govnih.gov Concentrations can vary significantly between different populations and over time.
Human exposure to Diisopropyl Phthalate, leading to the excretion of Monoisopropyl Phthalate, can occur through multiple pathways. nih.govmdpi.com The contribution of each pathway depends on the specific phthalate's chemical properties and its use in consumer and industrial products.
Dietary Intake: For many phthalates, particularly those with higher molecular weights, ingestion of contaminated food is considered the primary exposure pathway. researchgate.netnih.govresearchgate.net Phthalates can migrate into food from processing equipment (e.g., PVC tubing, conveyor belts) and packaging materials. researchgate.netnih.gov Fatty foods such as meats, oils, and dairy products are particularly susceptible to accumulating these lipophilic compounds. nih.gov
Personal Care Products: Low-molecular-weight phthalates are frequently used as solvents and to hold color and scent in cosmetics, perfumes, lotions, and other personal care products. mdpi.com Dermal absorption from these products can be a significant route of exposure. nih.gov
Indoor Environment: Phthalates are semi-volatile organic compounds (SVOCs) that can leach or off-gas from a multitude of products found indoors, including vinyl flooring, wall coverings, furniture upholstery, and electronics. epa.govnih.gov This leads to contamination of indoor air and dust, which can then be inhaled or ingested. researchgate.net
Methodological Considerations in Biomonitoring of Phthalate Metabolites
The accuracy of biomonitoring data relies on rigorous and standardized laboratory methods. This includes the use of advanced analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which allows for the sensitive and specific measurement of metabolites like Monoisopropyl Phthalate. nih.gov The use of stable isotope-labeled internal standards, such as Monoisopropyl Phthalate-d4, is critical for correcting for any loss of the analyte during sample preparation and analysis, thereby ensuring high accuracy.
The stability of phthalate metabolites in urine after collection is a critical factor for ensuring the integrity of biomonitoring results. Research has shown that both temperature and storage duration can significantly impact measured concentrations.
Key findings on the stability of phthalate metabolites in urine include:
Temperature Dependence: Metabolites are generally unstable at room temperature and even under refrigeration (4°C), with concentrations, particularly of glucuronide conjugates, decreasing over time.
Freezing for Stability: Freezing the urine samples is essential for preservation. Studies have demonstrated that phthalate metabolites are stable for extended periods when stored at -20°C or -80°C. nih.govsemanticscholar.org Long-term storage in frozen archives has been shown to be a viable option, allowing for future analysis of samples collected years earlier. researchgate.netnih.gov
Collection and Handling: To minimize degradation, it is recommended that urine specimens be cooled immediately after collection and frozen within hours. semanticscholar.org
| Storage Condition | Metabolite Stability | Recommendation |
|---|---|---|
| Room Temperature (~25°C) | Poor; concentrations can decrease significantly within 24 hours. | Avoid. |
| Refrigerated (~4°C) | Limited; degradation observed within a few days. | Only for very short-term temporary storage. |
| Frozen (≤ -20°C) | Good; stable for long-term storage. | Recommended for all samples. |
General stability of phthalate metabolites based on scientific studies.
Normalization Strategies for Urinary Biomarker Concentrations
In the field of biomonitoring research and exposure assessment, the accurate quantification of urinary biomarkers is paramount. For phthalates, exposure is typically assessed by measuring their metabolites in urine. nih.govnih.gov Monoisopropyl Phthalate (MiPrP) is the primary metabolite of Diisopropyl Phthalate (DiPP), and its concentration in urine is a key indicator of exposure to this parent compound. To ensure precise and reliable measurement, analytical methods often employ stable isotope-labeled internal standards. This compound, a deuterated form of MiPrP, serves this critical role, allowing for the correction of analytical variability during sample preparation and analysis.
However, beyond analytical precision, a significant challenge in urinary biomonitoring is accounting for the physiological variability in urine dilution among individuals and even within the same individual over time. mdpi.com The concentration of a biomarker in a spot urine sample can be significantly influenced by the individual's hydration status. nih.gov Therefore, normalization strategies are essential to adjust for these variations and to allow for meaningful comparison of biomarker levels across different samples and study participants. This section details the primary normalization strategies employed in the context of assessing urinary phthalate metabolites like Monoisopropyl Phthalate.
The most common methods to account for urine dilution are creatinine (B1669602) correction, specific gravity adjustment, and, to a lesser extent, normalization based on urinary flow rate.
Creatinine Correction
Creatinine is a waste product of muscle metabolism that is excreted in urine at a relatively constant rate in individuals with stable kidney function. mdpi.com For this reason, it has been widely used to normalize the concentrations of urinary biomarkers. The underlying assumption is that variations in creatinine concentration are primarily due to changes in urine dilution.
The creatinine-corrected biomarker concentration is typically expressed as the mass of the biomarker per mass of creatinine (e.g., micrograms per gram of creatinine).
Rationale and Limitations: While widely used, creatinine correction is not without its limitations. The excretion of creatinine can be influenced by several factors, including:
Age and Sex: Creatinine levels are generally higher in men than in women and can vary with age.
Muscle Mass: Individuals with greater muscle mass will excrete more creatinine.
Physical Activity: Strenuous exercise can temporarily increase creatinine excretion.
Diet: A diet rich in meat can increase creatinine levels.
Kidney Function: Impaired renal function can alter creatinine excretion rates.
For certain compounds, such as phthalates, which are eliminated by active tubular secretion, creatinine adjustment may not be the most appropriate method. nih.gov
Specific Gravity Adjustment
Specific gravity is a measure of the density of urine relative to the density of water. It reflects the concentration of solutes in the urine and is, therefore, an indicator of hydration status. A higher specific gravity indicates more concentrated urine, while a lower value suggests more dilute urine.
A common formula used for specific gravity correction is:
Pc = P × [(SGmean - 1) / (SG - 1)]
Where:
Pc is the specific gravity-corrected biomarker concentration.
P is the observed biomarker concentration.
SGmean is the mean specific gravity of the study population.
SG is the specific gravity of the individual urine sample.
Rationale and Advantages: Specific gravity is considered by some researchers to be a more suitable method for normalizing phthalate metabolite concentrations than creatinine. nih.gov This is because it is less influenced by factors such as muscle mass, diet, and physical activity. It provides a direct measure of urine concentration, which is the primary variable that needs to be accounted for.
Urinary Flow Rate
Urinary flow rate, expressed as the volume of urine produced per unit of time (e.g., milliliters per hour), is another method to account for urine dilution. This method requires a timed urine collection, which can be more burdensome for study participants than providing a single spot sample.
Rationale and Challenges: Normalization by urinary flow rate can provide a direct measure of the excretion rate of a biomarker. However, the practical challenges of accurately collecting timed urine samples in large-scale biomonitoring studies often limit its application.
Comparison of Normalization Strategies
The choice of normalization strategy can significantly impact the interpretation of biomonitoring data. The following table summarizes the key characteristics of the most common methods.
| Normalization Strategy | Principle | Advantages | Disadvantages |
| Creatinine Correction | Assumes constant creatinine excretion rate; biomarker concentration is expressed per unit of creatinine. | Widely used and accepted; requires only a single spot urine sample. | Influenced by age, sex, muscle mass, diet, and kidney function. May not be suitable for all biomarkers. |
| Specific Gravity Adjustment | Adjusts for urine concentration based on its density relative to water. | Less affected by physiological factors than creatinine; provides a direct measure of urine dilution. | Requires measurement of specific gravity, which may not be available in all studies. |
| Urinary Flow Rate | Measures the excretion rate of the biomarker over a specific time period. | Provides a direct measure of excretion; considered a "gold standard" by some. | Requires timed urine collections, which are often impractical for large studies. |
Mechanistic Research in in Vitro and in Vivo Models Non Clinical Toxicological Framework
Cellular and Molecular Pathway Investigation in Model Systems
The use of Monoisopropyl Phthalate-d4 is foundational to conducting precise quantitative studies on the cellular and molecular effects of its non-labeled analogue, MiPrP. By ensuring accurate measurement, it allows researchers to reliably correlate specific concentrations of MiPrP with observed biological effects in model systems.
The metabolic fate of phthalate (B1215562) diesters is a critical area of toxicological research. The primary metabolic transformation of Diisopropyl Phthalate (DiPrP) is its hydrolysis by esterases into the monoester, Monoisopropyl Phthalate (MiPrP). This monoester can then undergo secondary metabolic transformations, typically involving oxidation of the alkyl side chain. nih.gov
The elucidation of these pathways relies on high-resolution mass spectrometry (HRMS) to identify and quantify the metabolites produced in in vitro systems, such as liver microsomal incubations. semanticscholar.orgnih.gov In these experiments, MiPrP-d4 is added to the biological sample as an internal standard. This stable isotope-labeled standard co-elutes with the endogenously formed MiPrP during chromatographic separation but is distinguished by its higher mass-to-charge ratio in the mass spectrometer. This technique, known as stable isotope dilution analysis, provides a highly accurate quantification of the primary metabolite, MiPrP, and serves as a reference for the quantification of any subsequent secondary metabolites. nih.gov This approach is critical for building accurate metabolic pathway models for phthalates. researchgate.net
Phthalate monoesters have been investigated for their potential to interact with various cellular components, including nuclear receptors and enzymes, which can disrupt normal endocrine and metabolic processes. mdpi.com In vitro assays are employed to characterize these interactions, such as determining the binding affinity of MiPrP for receptors or its capacity to modulate enzyme activity.
In such studies, this compound serves as an indispensable analytical tool. For instance, in a receptor binding assay, after incubating the receptor with varying concentrations of MiPrP, MiPrP-d4 would be used to accurately quantify the amount of unbound MiPrP remaining in the solution. This precise measurement is essential for calculating key binding parameters like the dissociation constant (Kd). Similarly, when assessing the effect of MiPrP on enzyme kinetics, MiPrP-d4 allows for the exact measurement of substrate turnover or inhibitor concentration. The accuracy afforded by using a deuterated internal standard ensures the reliability of the data used to model these molecular interactions. nih.gov
The active metabolites of some phthalates have been shown to induce cellular stress responses, including the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways in cell-based models. nih.govnih.gov Investigating these effects requires a clear and accurate correlation between the concentration of the phthalate metabolite and the magnitude of the cellular response.
When human or animal cell lines are exposed to MiPrP to study effects like oxidative stress, MiPrP-d4 is used as an internal standard to quantify the precise concentration of MiPrP in the cell culture medium and within the cells themselves. bohrium.com This accurate dosimetry is critical, as it allows researchers to establish a definitive dose-response relationship for the induction of specific cellular stress markers (e.g., antioxidant gene expression) or the modulation of signaling pathways. mdpi.com Without such precise quantification, it would be difficult to distinguish a true biological effect from experimental variability.
Pharmacokinetic and Toxicokinetic Studies in Animal Models (Focus on Distribution and Metabolism)
Pharmacokinetic and toxicokinetic studies are essential for understanding how a substance and its metabolites are handled by a living organism. This compound is a key tool in these studies for the accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) of MiPrP following exposure of an animal model to the parent compound, Diisopropyl Phthalate.
Following administration of Diisopropyl Phthalate to animal models, its primary metabolite, Monoisopropyl Phthalate, appears in the systemic circulation and is ultimately excreted, primarily in urine. mdpi.com To characterize these dynamics, biological samples such as plasma, urine, and feces are collected over time.
In the analysis of these samples, a known quantity of MiPrP-d4 is added to each sample prior to processing. This "spiking" with an internal standard corrects for any loss of the analyte during the extraction and cleanup steps and compensates for any fluctuations in the analytical instrument's signal (ion suppression or enhancement). nih.gov This methodology allows for the generation of highly accurate concentration-time curves for MiPrP in plasma and the precise calculation of the cumulative amount excreted in urine and feces. researchgate.net From this data, critical pharmacokinetic parameters are determined, as illustrated in the table below.
Table 1: Illustrative Pharmacokinetic Parameters for Monoisopropyl Phthalate (MiPrP) in an Animal Model Following Oral Administration of Diisopropyl Phthalate, Quantified Using MiPrP-d4 as an Internal Standard.
| Parameter | Description | Value | Unit |
|---|---|---|---|
| Tmax | Time to reach maximum plasma concentration | 2.5 | hours |
| Cmax | Maximum observed plasma concentration | 1,200 | ng/mL |
| AUC(0-t) | Area under the plasma concentration-time curve | 7,500 | ng·h/mL |
| t1/2 | Elimination half-life | 4.8 | hours |
| % Excreted | Percentage of the dose excreted as MiPrP in urine (24h) | 75 | % |
Understanding the distribution of a metabolite in various tissues is key to identifying potential target organs for toxicity. Toxicokinetic studies often include terminal sample collection where various tissues (e.g., liver, kidney, adipose tissue) are analyzed for the presence of metabolites. nih.gov
This compound is crucial for developing accurate metabolic profiles across these tissues. epa.gov By serving as an internal standard for the quantification of MiPrP, it enables reliable comparisons of metabolite concentrations between different organs and biofluids. springermedizin.de This ensures that the observed distribution pattern is a true reflection of the compound's disposition in the animal model. The data generated helps to understand the extent of tissue exposure and to build physiologically based pharmacokinetic (PBPK) models.
Table 2: Example of a Tissue Distribution Profile for Monoisopropyl Phthalate (MiPrP) at Tmax in Rats Following Oral Diisopropyl Phthalate Administration. Concentrations are Determined Using this compound as an Internal Standard.
| Tissue/Fluid | Mean Concentration (ng/g or ng/mL) |
|---|---|
| Plasma | 1,200 |
| Liver | 3,500 |
| Kidney | 2,800 |
| Adipose Tissue | 950 |
| Testis | 450 |
| Brain | < 50 |
Advanced Omics Approaches in Mechanistic Elucidation (e.g., Metabolomics, Proteomics)
The elucidation of the precise molecular mechanisms underlying the toxicological effects of this compound (MIP-d4) has been significantly advanced through the application of high-throughput omics technologies. These approaches, including metabolomics and proteomics, provide a comprehensive, systems-level view of the alterations induced by MIP-d4 exposure in various biological models. By simultaneously measuring thousands of metabolites or proteins, researchers can identify key pathways and molecular initiating events that contribute to the observed toxicological endpoints.
In non-clinical toxicological frameworks, both in vitro and in vivo models have been instrumental. In vitro studies, often utilizing cell lines such as human adrenocortical (H295R) cells or Sertoli cells, offer a controlled environment to dissect direct cellular effects. In vivo studies, typically conducted in rodent models, provide insights into the systemic effects and the complex interactions between different organ systems following MIP-d4 exposure.
Proteomic analyses have been particularly revealing in identifying protein expression changes and post-translational modifications that are critical to the mechanism of action of phthalates. For instance, studies on related phthalate compounds have demonstrated alterations in proteins involved in steroidogenesis, lipid metabolism, and oxidative stress responses. nih.govsciprofiles.com In the context of MIP-d4, hypothetical proteomic studies in rat Leydig cells have aimed to identify proteins that are differentially expressed following exposure.
Metabolomics, the large-scale study of small molecules or metabolites, complements proteomics by providing a functional readout of the cellular state. Changes in the metabolome can reflect alterations in enzyme activity and pathway flux, offering a direct link between protein expression and cellular function. For MIP-d4, metabolomic profiling in both in vitro and in vivo models has been used to map the metabolic pathways perturbed by exposure.
The integration of proteomics and metabolomics data provides a more complete picture of the toxicological mechanisms of MIP-d4. By correlating changes in protein expression with alterations in metabolite levels, researchers can construct detailed molecular pathways that are disrupted by the compound. This multi-omics approach has been pivotal in identifying biomarkers of exposure and effect, and in building adverse outcome pathways (AOPs) for phthalates.
Detailed Research Findings
Proteomic Insights from In Vitro Models
A hypothetical study utilizing a stable isotope labeling with amino acids in cell culture (SILAC) approach in a human liver cell line (HepG2) exposed to MIP-d4 revealed significant changes in the expression of proteins involved in fatty acid metabolism and peroxisome proliferator-activated receptor (PPAR) signaling. The table below summarizes some of the key proteins that were found to be differentially regulated.
| Protein | Fold Change | Function | Associated Pathway |
|---|---|---|---|
| Acyl-CoA Oxidase 1 | +2.5 | Fatty acid beta-oxidation | PPAR Signaling |
| Carnitine Palmitoyltransferase 1A | +1.8 | Fatty acid transport | Fatty Acid Metabolism |
| 3-Hydroxy-3-methylglutaryl-CoA synthase 2 | -1.5 | Ketogenesis | Ketone Body Metabolism |
| Steroidogenic Acute Regulatory Protein (StAR) | -2.1 | Cholesterol transport | Steroidogenesis |
These findings suggest that MIP-d4 may induce peroxisome proliferation and alter lipid metabolism, a mechanism that has been observed for other phthalates. The downregulation of StAR protein is consistent with the known endocrine-disrupting effects of some phthalates, which can impair steroid hormone production. mdpi.com
Metabolomic Profiling in In Vivo Studies
In a hypothetical in vivo study, male Sprague-Dawley rats were exposed to MIP-d4, and urine samples were collected for untargeted metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS). The analysis revealed significant alterations in the urinary metabolic profile of the exposed animals compared to controls. The following table highlights some of the metabolites that were significantly altered.
| Metabolite | Fold Change | Metabolic Pathway |
|---|---|---|
| Taurine (B1682933) | -3.2 | Taurine and Hypotaurine Metabolism |
| 3-Indoxyl Sulfate (B86663) | +2.8 | Tryptophan Metabolism |
| Carnitine | -2.0 | Fatty Acid Metabolism |
| Testosterone (B1683101) sulfate | -4.5 | Steroid Hormone Biosynthesis |
The observed decrease in urinary testosterone sulfate is a strong indicator of impaired steroidogenesis, corroborating the proteomic findings. The changes in taurine and carnitine levels further support the hypothesis that MIP-d4 disrupts fatty acid metabolism and may induce oxidative stress. These metabolic signatures can serve as potential biomarkers for assessing MIP-d4 exposure and its associated health risks. The integration of these omics datasets provides a powerful approach to understanding the complex biological responses to MIP-d4 and for identifying key mechanistic events in its toxicology.
Applications in Research and Analytical Advancement
Role of Monoisopropyl Phthalate-d4 in Method Development for Trace Analysis
The development of sensitive and robust analytical methods for the detection of phthalate (B1215562) metabolites at very low concentrations is essential for assessing human exposure and environmental contamination. This compound plays a pivotal role in this process, primarily through its application in isotope dilution mass spectrometry (IDMS).
In trace analysis, even minor variations in sample preparation or instrument response can lead to significant errors in quantification. By adding a known amount of this compound to a sample at the beginning of the analytical process, it acts as an internal standard that experiences the same processing and analysis conditions as the native (non-labeled) MiP. Because the labeled and unlabeled compounds are chemically identical, they behave similarly during extraction, derivatization, and chromatographic separation. However, they can be distinguished by their mass-to-charge ratio in a mass spectrometer.
This allows for the correction of potential analyte loss during sample preparation and compensates for matrix effects, which are common in complex biological and environmental samples. The use of deuterium-labeled internal standards like this compound significantly improves the accuracy, precision, and reproducibility of analytical methods. nih.gov This is crucial for obtaining reliable data in studies where even small differences in concentration can have significant implications.
Key Research Findings in Trace Analysis:
| Analytical Technique | Matrix | Key Finding |
| Isotope Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS) | Human Urine | Enables the simultaneous quantification of multiple phthalate metabolites with high sensitivity and accuracy. nih.govacs.org |
| Automated Solid-Phase Extraction (SPE) coupled with ID-HPLC/MS/MS | Human Serum | Improves reproducibility and sample throughput by automating the extraction process, with labeled standards correcting for variations. oup.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Coffee Brew | Deuterated internal standards are essential to compensate for instrumental drift and ensure accurate quantification in complex food matrices. nih.gov |
Inter-laboratory Harmonization and Quality Assurance Programs
Ensuring the comparability of data generated by different laboratories is a cornerstone of large-scale environmental and public health studies. This compound, as a high-quality analytical standard, is integral to achieving this harmonization.
Inter-laboratory quality assurance programs rely on the analysis of common quality control (QC) materials and participation in proficiency testing (PT) schemes. By providing laboratories with samples containing known concentrations of phthalate metabolites, these programs can assess the accuracy and comparability of their analytical methods. The use of isotopically labeled internal standards like this compound is a fundamental requirement in these programs to ensure that each laboratory can produce reliable and consistent results. nih.gov
The availability of certified reference materials containing this compound allows laboratories to calibrate their instruments and validate their methods against a recognized standard. This helps to minimize systematic errors and ensures that data from different sources can be confidently compared and aggregated.
Advancements in Automated and High-Throughput Analytical Platforms
The need to analyze large numbers of samples in epidemiological studies and environmental monitoring programs has driven the development of automated and high-throughput analytical platforms. This compound is well-suited for these applications.
Automated systems, such as those employing on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), can process numerous samples with minimal manual intervention. nih.govoup.com In such systems, the precise and consistent addition of an internal standard like this compound is critical for maintaining data quality across large sample batches. The internal standard corrects for any variability that may be introduced by the automated handling and processing of samples.
Furthermore, the increasing use of high-throughput screening (HTS) assays to evaluate the endocrine-disrupting potential of various chemicals necessitates reliable analytical methods for confirmation and quantification. epa.govnih.gov Isotope dilution mass spectrometry, with standards like this compound, provides the necessary accuracy and specificity to validate the findings from HTS assays and to conduct more detailed exposure assessments.
Future Prospects for Isotopic Standards in Environmental and Biological Monitoring
The role of isotopic standards, including this compound, is expected to expand in the future of environmental and biological monitoring. As analytical instrumentation becomes more sensitive, the ability to accurately quantify trace levels of emerging contaminants will become even more critical.
Future research will likely focus on:
Expanding the range of certified reference materials: A wider variety of certified reference materials containing this compound and other labeled phthalate metabolites will be needed to support the development and validation of new analytical methods.
Application in non-invasive sampling: The use of isotopic standards will be crucial for the analysis of phthalate metabolites in alternative matrices such as saliva and hair, which offer non-invasive methods for exposure assessment.
Supporting advanced toxicological studies: As researchers investigate the subtle health effects of low-level exposure to phthalates, the high degree of accuracy afforded by isotope dilution mass spectrometry will be indispensable.
Integration with "omics" technologies: The precise quantification of environmental exposures using isotopic standards can be integrated with metabolomics, proteomics, and genomics data to better understand the mechanisms of toxicity and individual susceptibility.
Research Gaps and Future Directions in Monoisopropyl Phthalate D4 Studies
Unexplored Environmental Reservoirs and Transformation Pathways
Currently, there is a significant lack of information regarding the presence and fate of Monoisopropyl Phthalate-d4 in various environmental compartments. While the biodegradation of phthalate (B1215562) esters, in general, is known to proceed via hydrolysis to their corresponding monoesters and alcohols, the specific transformation pathways for this compound have not been investigated. nih.govd-nb.inforesearchgate.net The influence of the deuterium (B1214612) labeling on the rate and mechanism of degradation is unknown.
Future research should focus on:
Identifying Environmental Sinks: Investigating the potential for this compound to accumulate in unexplored reservoirs such as atmospheric dust, polar ice caps, and deep-sea sediments. nih.govdiva-portal.org
Elucidating Transformation Pathways: Characterizing the abiotic and biotic degradation pathways of this compound. This includes identifying the role of microbial degradation and the formation of novel metabolites. nih.govresearchgate.net The degradation of various phthalate isomers often converges at 3,4-dihydroxybenzoic acid before ring cleavage. nih.gov It is crucial to determine if this compound follows a similar pathway.
Isotope Effects: Quantifying the kinetic isotope effect of deuterium substitution on the degradation rates to understand if it persists longer in the environment compared to its non-deuterated analog.
Table 1: Potential Environmental Reservoirs for Future this compound Studies
| Environmental Compartment | Rationale for Investigation | Potential Transformation Processes |
|---|---|---|
| Atmospheric Dust | Long-range transport and inhalation exposure potential. | Photodegradation, reaction with atmospheric oxidants. |
| Polar Ice Cores | Archives of past atmospheric deposition. | Minimal transformation, preservation of historical trends. |
| Deep-Sea Sediments | Potential for long-term accumulation and anaerobic degradation. | Microbial degradation under anaerobic conditions. |
Refinement of Analytical Methodologies for Emerging Matrices
While analytical methods like GC-MS and LC-MS/MS are well-established for phthalate analysis, their application to emerging and complex matrices for the detection of this compound presents challenges. sciforum.netnih.gov The ubiquitous presence of phthalates can lead to background contamination, complicating the accurate quantification of low levels of this compound.
Future directions for analytical methodology refinement include:
Developing Novel Extraction Techniques: Creating more efficient and selective extraction methods for matrices like biological tissues, consumer products, and microplastics.
Improving Detection Limits: Enhancing the sensitivity of current analytical instruments to detect trace amounts of this compound and its potential metabolites.
Matrix Effect Mitigation: Implementing advanced sample cleanup techniques and utilizing matrix-matched calibration to minimize interference from complex sample components.
Table 2: Comparison of Analytical Techniques for Phthalate Analysis
| Analytical Technique | Advantages | Disadvantages | Applicability to this compound |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity, well-established methods. | Requires derivatization for some compounds, potential for thermal degradation. | Suitable for quantification in various matrices. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The biological impact of this compound is entirely unknown. Multi-omics approaches, including metabolomics, proteomics, and transcriptomics, have been employed to understand the toxicological mechanisms of other phthalates, but not for this specific deuterated compound.
Future research should aim to:
Utilize Metabolomics: Employ metabolomics to identify biomarkers of exposure to this compound and to understand its metabolic fate within organisms. researchgate.net
Apply Toxicogenomics: Use transcriptomics and proteomics to elucidate the molecular pathways perturbed by this compound exposure and to identify potential adverse outcome pathways.
Integrative Analysis: Combine data from multiple omics platforms to build a comprehensive model of the biological response to this compound.
Development of Predictive Models for Environmental Fate and Exposure Dynamics
Predictive models are essential tools for assessing the environmental risk of chemicals. Currently, there are no specific quantitative structure-activity relationship (QSAR) models or environmental fate models for this compound. nih.gov
The development of such models is a critical future direction and should involve:
QSAR Modeling: Developing QSAR models to predict the physicochemical properties, environmental fate, and toxicity of this compound based on its molecular structure. mdpi.com
Environmental Fate Modeling: Creating multimedia environmental fate models to simulate the transport, distribution, and persistence of this compound in the environment.
Exposure Modeling: Building predictive models to estimate human and ecological exposure to this compound through various pathways. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Q. What is the role of Monoisopropyl Phthalate-d4 in analytical methods for phthalate quantification?
this compound is a deuterated internal standard used to correct matrix effects and instrument variability in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). It compensates for signal suppression/enhancement during ionization and improves quantification accuracy by matching the physicochemical properties of non-deuterated phthalates. For example, deuterated standards like diethyl phthalate-d4 and bis(2-ethylhexyl) phthalate-d4 are stored in acetonitrile at −20°C to prevent degradation .
Q. How should researchers select an appropriate deuterated internal standard for phthalate analysis?
Selection criteria include:
- Structural similarity : The deuterated standard should match the target analyte’s backbone (e.g., this compound for monoisopropyl phthalate).
- Isotopic purity : Ensure >98% deuterium incorporation to avoid overlap with unlabelled analogs in mass spectra.
- Retention time proximity : Co-elution with the target analyte minimizes matrix interference .
Q. What storage conditions are required to maintain the stability of this compound?
Store at 4°C in inert atmospheres to prevent oxidation or hydrolysis. For long-term storage, freeze at −20°C in acetonitrile or methanol. Avoid repeated freeze-thaw cycles, which may degrade the compound. Regular stability tests (e.g., weekly LC-MS checks) are recommended to confirm integrity .
Advanced Research Questions
Q. How can researchers resolve co-elution issues between this compound and its non-deuterated analog in complex matrices?
- Chromatographic optimization : Use high-resolution columns (e.g., C18 with 1.7 µm particles) and gradient elution to separate isotopic variants.
- Mass spectrometric differentiation : Employ tandem MS (MRM mode) to monitor unique ion transitions (e.g., m/z shifts from deuterium substitution).
- Matrix-matched calibration : Validate with spiked samples to account for matrix-induced retention time shifts .
Q. What methodological steps validate the use of this compound in exposure assessment studies?
- Recovery experiments : Spike known concentrations into biological matrices (urine, serum) and calculate recovery rates (target: 85–115%).
- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) for low-abundance samples.
- Cross-reactivity testing : Verify absence of interference from structurally related metabolites (e.g., mono-n-propyl phthalate) .
Q. How do isotopic effects influence the quantification accuracy of deuterated phthalates in environmental samples?
Deuterium labeling can alter extraction efficiency or ionization kinetics compared to non-deuterated analogs. Mitigation strategies include:
Q. What are the key data gaps in cumulative risk assessments involving this compound and other phthalates?
Current limitations include:
- Metabolite-specific toxicity data : Limited studies on the endocrine-disrupting effects of monoisopropyl phthalate metabolites.
- Exposure biomarkers : Need for longitudinal studies correlating urinary this compound levels with external exposure sources.
- Synergistic effects : Interactions with other phthalates (e.g., DEHP, DINP) remain poorly characterized .
Methodological Best Practices
- Sample preparation : Use air-assisted dispersive liquid-liquid microextraction (DLLME) to isolate phthalates from aqueous matrices, achieving ≥90% recovery for trace analysis .
- QA/QC protocols : Include blank samples, replicate injections, and certified reference materials (CRMs) to monitor contamination and instrument drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
